6-Heptyl-2-naphthoic acid 6-Heptyl-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 66473-01-6
VCID: VC8286846
InChI: InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20)
SMILES: CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

6-Heptyl-2-naphthoic acid

CAS No.: 66473-01-6

Cat. No.: VC8286846

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

6-Heptyl-2-naphthoic acid - 66473-01-6

Specification

CAS No. 66473-01-6
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name 6-heptylnaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20)
Standard InChI Key OURHICMQMQBYDD-UHFFFAOYSA-N
SMILES CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Canonical SMILES CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 6-heptylnaphthalene-2-carboxylic acid, reflecting its substitution pattern on the naphthalene backbone . Alternative designations include:

  • 6-N-Heptylnaphthalene-2-carboxylic acid

  • SCHEMBL7331987 (a registry identifier in PubChem)

  • 6-Heptyl-2-naphthoic acid (common abbreviation) .

The SMILES notation CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O\text{CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O} provides a linear representation of its structure, while the InChIKey OURHICMQMQBYDD-UHFFFAOYSA-N enables unambiguous digital referencing .

Molecular Architecture

The molecule consists of:

  • A naphthalene ring system (two fused benzene rings).

  • A heptyl (C7H15\text{C}_7\text{H}_{15}) alkyl chain at the 6-position.

  • A carboxylic acid (COOH-\text{COOH}) group at the 2-position.

The heptyl chain introduces significant hydrophobicity, while the carboxylic acid moiety enables hydrogen bonding and salt formation. This duality suggests potential utility in surfactant systems or as a building block for liquid crystals .

Synthetic Pathways and Methodological Considerations

Primary Synthetic Routes

While direct protocols for 6-heptyl-2-naphthoic acid are sparsely documented, analogous naphthoic acid syntheses provide actionable insights:

Carboxylation of Substituted Naphthalenes

The Kolbe-Schmitt reaction—a classical method for introducing carboxyl groups to aromatic systems—could be adapted. For example, 6-heptyl-2-naphthol may undergo carboxylation under high-pressure CO2\text{CO}_2 in alkaline media :

6-Heptyl-2-naphthol+CO2NaOH, 200°C6-Heptyl-2-naphthoic acid+H2O\text{6-Heptyl-2-naphthol} + \text{CO}_2 \xrightarrow{\text{NaOH, 200°C}} \text{6-Heptyl-2-naphthoic acid} + \text{H}_2\text{O}

This method mirrors the synthesis of 6-hydroxy-2-naphthoic acid, where 2-naphthol derivatives are carboxylated at elevated temperatures .

Alkylation of Preformed Naphthoic Acids

Alternative strategies involve introducing the heptyl chain via Friedel-Crafts alkylation. For instance, 2-naphthoic acid could be alkylated using heptyl bromide in the presence of AlCl3\text{AlCl}_3:

2-Naphthoic acid+C7H15BrAlCl36-Heptyl-2-naphthoic acid+HBr\text{2-Naphthoic acid} + \text{C}_7\text{H}_{15}\text{Br} \xrightarrow{\text{AlCl}_3} \text{6-Heptyl-2-naphthoic acid} + \text{HBr}

Regioselectivity challenges (e.g., para vs. ortho substitution) necessitate careful control of reaction conditions .

Patent-Based Innovations

A Chinese patent (CN1844072A) outlines a halogen-mediated pathway for substituted naphthoic acids :

  • Halogenation: 6-Heptyl-2-naphthol reacts with bromine under alkaline conditions to form 6-heptyl-2-bromo-naphthalene.

  • Hydrolysis: The brominated intermediate is treated with HX\text{HX} (X = Cl, Br) in acetic acid to yield the carboxylic acid .
    This method claims high purity (>95%) and yields exceeding 70%, though scalability remains untested .

Physicochemical Properties and Spectroscopic Data

PropertyValue (Estimated)Basis for Estimation
Melting Point120–140°CAnalog: 6-Hydroxy-2-naphthoic acid (240–250°C)
Boiling Point>300°CIncreased alkyl chain length vs. naphthoic acid
LogP (Octanol-Water)~5.2Calculated via PubChem tools
Aqueous Solubility<1 mg/L (20°C)Hydrophobic heptyl chain dominance

The heptyl group drastically reduces water solubility compared to unsubstituted naphthoic acids (e.g., 2-naphthoic acid solubility: ~99 mg/L) .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1680 cm1^{-1} (carboxylic acid) and ν(C-O)\nu(\text{C-O}) ~1280 cm1^{-1}.

  • 1H NMR^1\text{H NMR}: Protons on the heptyl chain (δ\delta 0.8–1.5 ppm), aromatic protons (δ\delta 7.2–8.5 ppm), and carboxylic acid proton (δ\delta ~12 ppm, broad) .

Challenges and Future Directions

  • Synthetic Optimization: Current methods suffer from moderate yields and harsh conditions. Catalytic carboxylation or enzymatic routes warrant exploration.

  • Toxicological Profiling: No ecotoxicology data are available. OECD guidelines for biodegradation and aquatic toxicity must be addressed.

  • Advanced Materials: Incorporation into metal-organic frameworks (MOFs) or conductive polymers could exploit its aromaticity and functional group versatility.

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